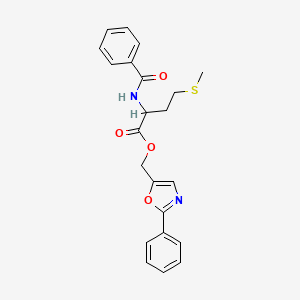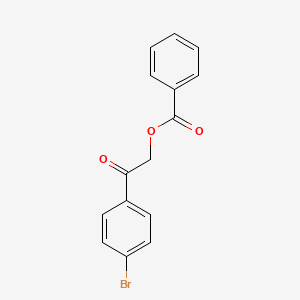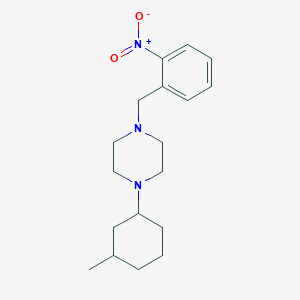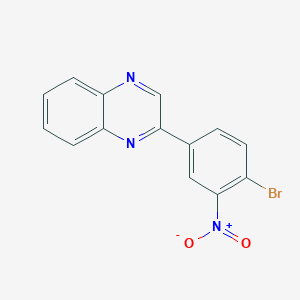![molecular formula C15H9Br2NO2 B10888440 5-Bromo-1-[(3-bromophenyl)methyl]indole-2,3-dione](/img/structure/B10888440.png)
5-Bromo-1-[(3-bromophenyl)methyl]indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-(3-bromobenzyl)-1H-indole-2,3-dione: is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two bromine atoms, one attached to the indole ring and the other to the benzyl group, making it a brominated indole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(3-bromobenzyl)-1H-indole-2,3-dione typically involves the bromination of 1-(3-bromobenzyl)-1H-indole-2,3-dione. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the indole-2,3-dione moiety, converting them to hydroxyl groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Hydroxylated indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-bromo-1-(3-bromobenzyl)-1H-indole-2,3-dione is used as a building block for the synthesis of more complex molecules. Its brominated structure allows for further functionalization, making it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The indole scaffold is a common motif in many pharmaceuticals, and modifications to this structure can lead to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 5-bromo-1-(3-bromobenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The bromine atoms in the structure may enhance its binding affinity and specificity for certain targets. The exact pathways and molecular targets involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
- 5-bromo-1-(3-bromobenzyl)-1H-1,2,4-triazol-3-amine
- 5-bromo-1-(3-bromobenzyl)-3-(2-methyl-2-propanyl)-1H-pyrazole-4-carbonitrile
Comparison: Compared to similar compounds, 5-bromo-1-(3-bromobenzyl)-1H-indole-2,3-dione is unique due to its indole-2,3-dione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of two bromine atoms also enhances its reactivity and potential for further functionalization.
Properties
Molecular Formula |
C15H9Br2NO2 |
|---|---|
Molecular Weight |
395.04 g/mol |
IUPAC Name |
5-bromo-1-[(3-bromophenyl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C15H9Br2NO2/c16-10-3-1-2-9(6-10)8-18-13-5-4-11(17)7-12(13)14(19)15(18)20/h1-7H,8H2 |
InChI Key |
SBIRMMMHZCMADY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10888374.png)
amine](/img/structure/B10888377.png)

![1-(2-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10888384.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chloro-4,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B10888387.png)


![methyl N-{[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10888401.png)
![(2Z,5Z)-5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B10888404.png)
methanone](/img/structure/B10888410.png)


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide](/img/structure/B10888433.png)

